3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide
Description
3-(Benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene and pyrimidinone ring. The 3-position of the core is substituted with an ethyl group linked to a propanamide chain, which is further modified at the 3-position with a benzenesulfonyl group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(7-11-26(23,24)13-4-2-1-3-5-13)18-8-9-20-12-19-14-6-10-25-16(14)17(20)22/h1-6,10,12H,7-9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLOGTVEOZVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidinone Core: The thieno[3,2-d]pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable carbonyl compound.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and inflammation.
Binding to Receptors: It may bind to specific receptors on the cell surface or within cells, triggering downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[3,2-d]pyrimidin-4-one scaffold is a versatile pharmacophore. Below is a structural and physicochemical comparison of the target compound with analogs sharing this core (Table 1).
Table 1: Structural and Physicochemical Comparison
*The target compound’s molecular formula is inferred based on structural similarity to analogs.
Key Observations:
Core Modifications: The target compound and analogs share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents. For example, the compound (CAS 899938-31-9) replaces the benzenesulfonyl group with a fluorophenyl carbamoyl moiety, likely altering solubility and target selectivity . The propanoic acid derivative () lacks the propanamide chain, highlighting the importance of the amide group in interactions with biological systems .
Substituent Effects: Benzenesulfonyl Group (Target): Enhances electrophilicity and may improve binding to hydrophobic pockets in proteins. Sulfanyl Acetamide (CAS 894242-88-7): Introduces a thioether linkage, which may confer redox activity or metal-binding capacity .
Molecular Weight Trends :
- The target compound’s molecular weight (~500) aligns with drug-like properties, whereas the sulfanyl acetamide analog (539.62) exceeds typical thresholds for oral bioavailability .
Biological Activity
3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide is a compound belonging to the thienopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological effects. The presence of the benzenesulfonyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure demonstrated effective inhibition against various bacterial strains, suggesting that the thienopyrimidine nucleus is crucial for this activity. Specifically, the presence of a substituted amido or imino side chain at position 3 was essential for antimicrobial efficacy .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown promise in cancer treatment. In a recent study, several synthesized compounds based on this scaffold were evaluated for their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231). Among these compounds, some exhibited IC50 values as low as 27.6 μM, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the aromatic rings significantly enhanced anticancer activity .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 (Breast Cancer) |
| Compound II | 29.3 | MDA-MB-231 (Breast Cancer) |
Anti-inflammatory Activity
The thienopyrimidine derivatives also possess anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : In vitro studies showed that certain thienopyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than 100 μg/mL. This underscores their potential as lead compounds in developing new antibiotics .
- Cytotoxicity against Cancer Cells : In a comparative study of various thieno[2,3-d]pyrimidine derivatives, one compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(benzenesulfonyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)propanamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidin-4-one core, sulfonation at position 3, and coupling with the benzenesulfonyl-propanamide moiety. Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions (e.g., over-oxidation). Optimize conditions by:
- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Employing mild bases (e.g., potassium carbonate) to avoid decomposition of the thienopyrimidine ring .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before subsequent steps .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for the sulfonyl and thienopyrimidine groups .
- 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm, thienopyrimidine C=O at ~170 ppm) .
- FT-IR spectroscopy to detect key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Answer :
- Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Use ATP-competitive binding assays if targeting kinase domains .
- Perform cell viability assays (e.g., MTT or resazurin) in cancer cell lines, given the thienopyrimidine scaffold’s known role in apoptosis modulation .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Answer : Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility or metabolic instability). Mitigate by:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .
- Metabolic stability testing : Incubate with liver microsomes to identify vulnerable sites (e.g., benzenesulfonyl or amide hydrolysis). Introduce steric hindrance via methyl/fluoro substituents .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to adjust dosing regimens .
Q. What strategies are effective for designing derivatives with improved selectivity against off-target receptors?
- Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the benzenesulfonyl group (e.g., para-substituted electron-withdrawing groups to enhance target affinity) .
- Molecular docking : Simulate interactions with target vs. off-target binding pockets (e.g., compare hydrogen-bonding patterns in the thienopyrimidine core) .
- Selectivity screening : Use broad-panel kinase or GPCR assays to identify "hotspots" for off-target activity .
Q. What methodologies are recommended for elucidating the reaction mechanism of sulfonation in the synthesis pathway?
- Answer :
- Kinetic isotope effect (KIE) studies : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling : Use DFT calculations to map transition states and identify electrophilic sulfur intermediates .
- Trapping experiments : Introduce scavengers (e.g., thiophenol) to intercept reactive intermediates for characterization via MS or NMR .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across different studies?
- Answer : Variations may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Resolve by:
- Standardizing protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) and validate purity via HPLC (>95%) .
- Cross-validating data : Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line specificity or buffer composition .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
